molecular formula C12H21NO4 B583329 (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester CAS No. 924304-81-4

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester

Cat. No.: B583329
CAS No.: 924304-81-4
M. Wt: 243.303
InChI Key: LEFBERMUUFOGBV-BDAKNGLRSA-N
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Description

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and as a building block for more complex molecules.

Scientific Research Applications

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used in biological systems, it might interact with biological molecules in specific ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, a similar compound, (2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid, has hazard statements H315, H319, and H335, indicating that it can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be used in the synthesis of other compounds, or it might have potential uses in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and tert-butyl acrylate.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or bases to obtain the desired (2S,4R) enantiomer.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, nitriles.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Methyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
  • (2S,4R)-4-Propyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester
  • (2S,4R)-4-Isopropyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester

Uniqueness

(2S,4R)-4-Ethyl-1,2-pyrrolidinedicarboxylic Acid tert-Butyl Ester is unique due to its specific stereochemistry and the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in asymmetric synthesis and as a precursor for the development of chiral drugs.

Properties

IUPAC Name

(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFBERMUUFOGBV-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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